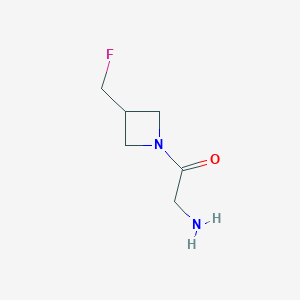

2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one

Description

2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one is a fluorinated derivative of the azetidine-containing compound class. Its structure features a four-membered azetidine ring substituted with a fluoromethyl group at the 3-position and an aminoethyl ketone moiety. The fluorine atom enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which is critical for improving pharmacokinetic properties in drug design .

Properties

IUPAC Name |

2-amino-1-[3-(fluoromethyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FN2O/c7-1-5-3-9(4-5)6(10)2-8/h5H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCBWLFJMFBUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one is a fluorinated organic compound of interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one can be represented as follows:

This compound features an azetidine ring substituted with a fluoromethyl group, which is known to influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections summarize findings related to the biological activity of 2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one.

Antimicrobial Activity

Studies have shown that compounds containing azetidine rings can demonstrate significant antimicrobial properties. For instance, related compounds have exhibited minimum inhibitory concentrations (MICs) against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). While specific data for 2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one is limited, its structural analogs suggest a potential for similar activity .

Anticancer Potential

The anticancer properties of azetidine derivatives have been extensively studied. Compounds with similar structural features have shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, some derivatives demonstrated IC50 values indicating potent antiproliferative effects against breast cancer cell lines (e.g., MDA-MB-231), suggesting that 2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one may also possess anticancer activity .

The mechanism by which 2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one exerts its biological effects likely involves interactions with specific molecular targets within cells. The fluoromethyl group may enhance the compound's lipophilicity, facilitating better membrane permeability and receptor binding. This could lead to modulation of signaling pathways involved in cell growth and apoptosis.

Study on Anticancer Activity

A study evaluated the effects of various azetidine derivatives on cancer cell lines, revealing that compounds with fluorinated substituents exhibited enhanced cytotoxicity compared to non-fluorinated analogs. The study concluded that the introduction of fluorine atoms could significantly alter the pharmacodynamics of these compounds, enhancing their therapeutic potential against tumors .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies on related compounds indicated favorable absorption and distribution profiles. For instance, one study reported an oral bioavailability of approximately 31.8% for a structurally similar compound, with no acute toxicity observed at high doses in animal models . Such findings underscore the importance of further investigating the safety and efficacy of 2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one.

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one has been investigated for its potential as a pharmacological agent. It serves as an intermediate in the synthesis of selective estrogen receptor modulators (SERMs), which are compounds that can selectively stimulate or inhibit estrogen receptors. This property is particularly relevant in the treatment of hormone-dependent cancers such as breast and prostate cancer .

Synthesis of Estrogen Receptor Modulators

Research indicates that this compound can be utilized in the development of selective estrogen receptor degraders (SERDs). These compounds are designed to degrade estrogen receptors, thereby reducing the proliferation of cancer cells that are stimulated by estrogen . The synthesis process involves several steps, including the reaction of 3-(fluoromethyl)azetidine with various reagents to produce desired derivatives .

Materials Science

The fluoromethyl group in 2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one contributes to its potential use in materials science, particularly in the development of fluorinated polymers and coatings. The incorporation of fluorinated compounds can enhance the chemical resistance and thermal stability of materials, making them suitable for high-performance applications .

Case Study 1: Development of SERMs

In a study published in Nature Reviews Cancer, researchers explored the efficacy of various SERMs synthesized from intermediates like 2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one. The findings demonstrated that these compounds could effectively modulate estrogen activity, providing a promising avenue for cancer therapy .

Case Study 2: Fluorinated Polymers

Another research effort focused on the application of fluorinated compounds in creating advanced materials. The study highlighted how integrating 2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one into polymer matrices improved their hydrophobic properties and resistance to solvents, which is crucial for industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s key structural elements are compared to analogs with variations in the heterocyclic ring, substituents, and fluorination patterns.

Table 1: Comparative Data for 2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one and Analogous Compounds

Key Observations:

Heterocyclic Ring Size and Strain: The azetidine ring (4-membered) in the target compound introduces greater ring strain and conformational rigidity compared to six-membered piperazine derivatives (e.g., Compounds 37 and 38). This may influence binding affinity to biological targets due to restricted rotational freedom .

Fluorination Impact: The fluoromethyl group increases lipophilicity (logP) relative to non-fluorinated analogs, improving membrane permeability. This is consistent with trends observed in fluorinated pharmaceuticals . In contrast, Compound 38’s trifluoromethoxy group provides bulkier substitution, which may sterically hinder target engagement compared to the smaller fluoromethyl group in the target compound .

Synthetic Efficiency: High yields (>95%) and purity (>99%) are reported for piperazine-based analogs (Compounds 37 and 38) using optimized UPLC conditions .

Biological Activity: The hydrochloride salt of 2-amino-1-(azetidin-1-yl)ethanone exhibits analgesic effects, suggesting that the target compound’s fluoromethyl substitution could modulate potency or duration of action . Piperazine derivatives (Compounds 37 and 38) lack explicit activity data in the evidence but are structurally related to CNS-active molecules due to their amine and aryl motifs .

Research Findings and Implications

Metabolic Stability : Fluorination at the azetidine ring (target compound) is predicted to reduce oxidative metabolism via cytochrome P450 enzymes, a common advantage of fluorinated drugs .

Solubility and Formulation: The hydrochloride salt form of related azetidine compounds (e.g., 2-amino-1-(azetidin-1-yl)ethanone HCl) improves aqueous solubility, a critical factor for bioavailability. The target compound’s fluoromethyl group may slightly reduce solubility compared to non-fluorinated analogs but enhance tissue penetration .

Safety Profile: Fluorinated compounds often exhibit unique toxicity profiles due to metabolite formation (e.g., fluoroacetate).

Preparation Methods

Fluoromethylation of Azetidine Derivatives

A primary route to introduce the fluoromethyl group onto the azetidine ring involves nucleophilic substitution using fluoromethylating agents such as fluoromethyl iodide in the presence of a base. This method is typically performed under inert atmosphere to minimize side reactions and maximize yield.

- Reaction conditions: The azetidine precursor is reacted with fluoromethyl iodide and a suitable base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).

- Outcome: The fluoromethyl group is introduced at the 3-position of the azetidine ring, forming 3-(fluoromethyl)azetidine intermediates.

- Purification: The crude product is purified by extraction and recrystallization to obtain the fluoromethylated azetidine with high purity.

Use of Protected Azetidine Intermediates and Fluorination

Another approach involves the preparation of tert-butyl 3-(halomethyl)azetidine-1-carboxylate derivatives (e.g., chloromethyl or tosylate intermediates), which are then fluorinated using reagents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes.

- Step 1: Synthesis of tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or its tosylate analog.

- Step 2: Fluorination of these intermediates with TBAF or HF-trimethylamine to replace the leaving group with fluorine.

- Step 3: Deprotection of the tert-butyl group under acidic conditions (e.g., trifluoroacetic acid or para-toluenesulfonic acid) to yield the free azetidinyl fluoromethyl compound.

- Advantages: This method allows for better control of regioselectivity and minimizes side products such as chlorinated impurities.

- Purification: Aqueous extraction and organic solvent washes reduce chloromethyl impurities to less than 1%, enhancing product purity.

Reduction and Functional Group Transformations

The fluoromethylated azetidine intermediates can be further elaborated by reduction or acylation steps to install the ethanone and amino functionalities.

- Hydride reducing agents: Sodium triacetoxyborohydride, lithium aluminum hydride (LAH), sodium borohydride, or diisobutylaluminum hydride (DIBAL) are employed to reduce intermediates selectively.

- Acidic reagents: Trifluoroacetic acid or acetic acid facilitate deprotection or hydrolysis steps.

- These transformations convert fluoromethylated azetidine alcohols or esters into the target 2-amino ethanone derivative.

Summary of Preparation Routes

| Step | Intermediate/Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Azetidine → 3-(halomethyl)azetidine derivative | Bromination or tosylation (e.g., with tosyl chloride) | Precursor for fluorination |

| 2 | 3-(halomethyl)azetidine derivative → 3-(fluoromethyl)azetidine | Fluorinating agents: TBAF, HF/trimethylamine | Fluorine substitution step |

| 3 | Protection/deprotection | Acidic reagents: trifluoroacetic acid, para-toluenesulfonic acid | Removal of protecting groups |

| 4 | Reduction/acylation | Hydride reducing agents (LAH, DIBAL) | Conversion to ethanone and amino groups |

Research Findings and Optimization Insights

- Fluorination efficiency: The use of TBAF and HF/trimethylamine provides high regioselectivity and yields, with minimal chloromethyl contamination when coupled with purification steps involving DABCO and aqueous extraction.

- Hydride reducing agents: Sodium triacetoxyborohydride and LAH offer selective reduction of intermediates without ring opening, crucial for maintaining the azetidine ring integrity.

- Purity control: Incorporation of purification steps to reduce chloromethyl impurities below 1% is essential for pharmaceutical-grade material.

- Industrial scalability: The described methods are adaptable for scale-up, with reaction parameters such as temperature, solvent choice, and reagent equivalents optimized for yield and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-1-(3-(fluoromethyl)azetidin-1-yl)ethan-1-one, and how can purity be ensured?

- Methodology :

- Azetidine Ring Formation : Use nucleophilic substitution or reductive amination to construct the azetidine ring. For fluoromethyl substitution, employ fluorinated alkyl halides (e.g., CH₂FCl) under inert conditions .

- Amino Ketone Coupling : Utilize peptide coupling reagents (e.g., EDC/HOBt) to attach the amino-ethanone moiety.

- Purification : Apply column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) and LC-MS .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology :

- Crystallization : Use slow vapor diffusion with solvents like dichloromethane/hexane.

- Data Collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å).

- Refinement : Apply SHELXL for small-molecule refinement, focusing on azetidine ring puckering and fluoromethyl group geometry .

Advanced Research Questions

Q. How does the fluoromethyl group influence the compound’s electronic and steric properties?

- Methodology :

- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and assess fluorine’s electron-withdrawing effects.

- Experimental Validation : Compare chemical shifts with non-fluorinated analogues to quantify electronic perturbations .

Q. What strategies are effective for analyzing the azetidine ring’s conformational flexibility?

- Methodology :

- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () from crystallographic data to classify ring conformations (e.g., envelope vs. twist).

- Molecular Dynamics (MD) : Simulate ring dynamics in explicit solvent (e.g., water) using AMBER or CHARMM force fields to identify dominant conformers .

Q. How can stability studies under varying pH and temperature conditions be designed?

- Methodology :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.

- Analytical Tools : Monitor degradation products via UPLC-QTOF-MS and quantify stability using Arrhenius kinetics .

Q. What experimental approaches elucidate bioactivity mechanisms involving this compound?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogues with modified azetidine or fluoromethyl groups and test against target enzymes (e.g., kinases) via fluorescence polarization assays.

- Docking Studies : Use AutoDock Vina to predict binding modes in protein active sites, validated by SPR or ITC for affinity measurements .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.